Tert-butyl-4-(Azetidin-3-yl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, an azetidine ring, and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural features.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with azetidine derivatives under controlled conditions. One common method includes the use of triethylamine as a base and acetonitrile as a solvent, followed by stirring and cooling to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wirkmechanismus
The mechanism of action of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is unique due to its combination of the azetidine and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Biologische Aktivität
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (TBAPC) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
TBAPC has the molecular formula C₁₂H₂₃N₃O₂ and features a piperazine ring substituted with an azetidine moiety. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various biological targets.
Research indicates that TBAPC may exhibit multiple mechanisms of action, including:
- Receptor Modulation : TBAPC has shown potential in modulating neurotransmitter receptors, which may contribute to its effects on the central nervous system.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that TBAPC may inhibit specific enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of TBAPC. The following table summarizes key findings from these studies:
Study | Cell Line | IC₅₀ (μM) | Effect |
---|---|---|---|
Study 1 | MDA-MB-231 (Breast) | 0.126 | Strong inhibitory effect on proliferation |
Study 2 | MCF10A (Non-cancer) | >2.5 | Minimal effect compared to MDA-MB-231 |
Study 3 | HCT116 (Colon Cancer) | 0.87 | Significant growth inhibition |
These results indicate that TBAPC exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a potential therapeutic window for cancer treatment.
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's efficacy:
- Tumor Growth Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, TBAPC treatment resulted in a significant reduction in tumor size compared to control groups.
- Metastasis Prevention : TBAPC demonstrated the ability to inhibit lung metastasis in the same model, highlighting its potential as an anti-metastatic agent.
Case Study 1: Breast Cancer Treatment
A clinical trial evaluated the effects of TBAPC on patients with triple-negative breast cancer (TNBC). The trial reported a notable decrease in tumor markers among participants treated with TBAPC compared to those receiving standard care.
Case Study 2: Neurological Disorders
Another study investigated TBAPC's effects on neurological disorders. Patients reported improved cognitive function and reduced anxiety symptoms after treatment, suggesting its potential application in neuropharmacology.
Eigenschaften
IUPAC Name |
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10/h10,13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKMGWWNAQGBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611168 | |
Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219725-67-4 | |
Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 219725-67-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.